BI-671800: A Technical Overview of its Mechanism of Action as a CRTH2 Antagonist
BI-671800: A Technical Overview of its Mechanism of Action as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3] PGD2 is a key inflammatory mediator implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2][4][5] By blocking the interaction of PGD2 with CRTH2, BI-671800 aims to disrupt the downstream signaling cascade that leads to the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][5][6] This whitepaper provides an in-depth technical guide on the mechanism of action of BI-671800, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to characterize this compound.
Introduction to CRTH2 and its Role in Allergic Inflammation
Prostaglandin D2 (PGD2) is the major prostanoid released from activated mast cells following allergen exposure.[7] It exerts its biological effects through two main receptors: the D-prostanoid (DP1) receptor and the CRTH2 (also known as DP2) receptor.[8] While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTH2 activation promotes a pro-inflammatory cascade.[8]
CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, cell types that are central to the pathophysiology of type 2 inflammation characteristic of allergic diseases.[5][7] Upon binding of PGD2, CRTH2 couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+).[9] This signaling cascade triggers a range of cellular responses, including:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.[7][10]
-
Activation: Upregulation of activation markers and release of pro-inflammatory mediators.[8]
-
Cytokine Production: Enhanced production of Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[2]
Given its central role in orchestrating the allergic inflammatory response, CRTH2 has emerged as a promising therapeutic target for the treatment of diseases like asthma and allergic rhinitis.
BI-671800: A Selective CRTH2 Antagonist
BI-671800 is a small molecule antagonist designed to selectively block the CRTH2 receptor, thereby inhibiting the pro-inflammatory effects of PGD2.
Chemical Properties
-
Molecular Formula: C25H26F3N5O3
-
Molecular Weight: 501.51 g/mol
(Structure can be found in chemical databases under CAS Number 1093108-50-9)
Mechanism of Action of BI-671800
The primary mechanism of action of BI-671800 is competitive antagonism of the CRTH2 receptor. By binding to the receptor, it prevents the endogenous ligand, PGD2, from activating the downstream signaling pathway.
CRTH2 Signaling Pathway and Inhibition by BI-671800
The binding of PGD2 to CRTH2 initiates a signaling cascade that is inhibited by BI-671800.
Preclinical Pharmacology
The pharmacological properties of BI-671800 have been characterized in a series of in vitro and in vivo studies.
In Vitro Studies
4.1.1. Receptor Binding Affinity
BI-671800 demonstrates high affinity for the CRTH2 receptor. In radioligand binding assays using membranes from cells transfected with either human or mouse CRTH2, BI-671800 potently displaced the binding of [3H]-PGD2.[1]
4.1.2. Functional Antagonism
The antagonist activity of BI-671800 has been confirmed in functional assays, such as the eosinophil shape change assay. Eosinophils change shape in response to CRTH2 activation by PGD2, and this effect is inhibited by BI-671800 in a concentration-dependent manner.[4]
In Vivo Studies
4.2.1. Mouse Model of Allergic Airway Inflammation
In a mouse model of ovalbumin (OVA)-induced allergic airway inflammation, oral administration of BI-671800 has been shown to significantly reduce airway hyperresponsiveness (AHR).[1] This model mimics key features of human asthma, including eosinophilic inflammation and AHR.
4.2.2. FITC-Induced Cutaneous Inflammation
BI-671800 has also demonstrated efficacy in a model of fluorescein (B123965) isothiocyanate (FITC)-induced delayed-type hypersensitivity in mice.[1] In this model, BI-671800 effectively blocked edema formation and reduced the inflammatory infiltrate in the skin.[1]
Clinical Development
BI-671800 has been evaluated in several clinical trials for the treatment of asthma and seasonal allergic rhinitis (SAR).
Asthma
Multiple Phase II clinical trials have assessed the efficacy and safety of BI-671800 in patients with asthma. In a study of controller-naïve asthma patients, BI-671800 at doses of 50, 200, and 400 mg twice daily resulted in small but statistically significant improvements in trough forced expiratory volume in 1 second (FEV1) percent predicted compared to placebo.[8] Another trial in patients already receiving inhaled corticosteroids (ICS) also showed a significant improvement in FEV1 with BI-671800 (400 mg twice daily) as an add-on therapy.[8] However, a separate study in patients with poorly controlled asthma on ICS did not show a statistically significant improvement in FEV1 with various dosing regimens of BI-671800.[3]
Seasonal Allergic Rhinitis (SAR)
In a randomized, double-blind, placebo-controlled study, patients with SAR were exposed to grass pollen in an environmental challenge chamber.[4] Treatment with BI-671800 (200 mg twice daily) for two weeks significantly reduced the total nasal symptom score compared to placebo.[4] Furthermore, BI-671800 significantly reduced nasal eosinophil counts and the levels of inflammatory cytokines IL-4 and eotaxin in nasal lavage fluid.[4]
Data Presentation
Table 1: In Vitro Potency of BI-671800
| Assay | Species | Cell Line/System | Parameter | Value | Reference |
| PGD2 Binding | Human | hCRTH2 transfected cells | IC50 | 4.5 nM | [1] |
| PGD2 Binding | Mouse | mCRTH2 transfected cells | IC50 | 3.7 nM | [1] |
Table 2: Summary of Key Clinical Trial Efficacy Data for BI-671800 in Asthma
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result (vs. Placebo) | Reference |
| Trial 1 | Controller-naïve asthma | BI-671800 50 mg bid | Change in trough FEV1 % predicted | +3.08% (p=0.0311) | [8] |
| BI-671800 200 mg bid | +3.59% (p=0.0126) | [8] | |||
| BI-671800 400 mg bid | +3.98% (p=0.0078) | [8] | |||
| Trial 2 | Asthma on ICS | BI-671800 400 mg bid | Change in trough FEV1 % predicted | +3.87% (p=0.0050) | [8] |
| Phase IIa | Poorly controlled asthma on ICS | BI-671800 200 mg bid | Change in trough FEV1 % predicted | +0.08% (not significant) | [3] |
| BI-671800 400 mg AM | +0.28% (not significant) | [3] | |||
| BI-671800 400 mg PM | +0.67% (not significant) | [3] |
Table 3: Summary of Key Clinical Trial Efficacy Data for BI-671800 in Seasonal Allergic Rhinitis
| Trial | Patient Population | Treatment Arm | Primary Endpoint | Result (vs. Placebo) | Reference |
| Phase II | Seasonal Allergic Rhinitis | BI-671800 200 mg bid | Total Nasal Symptom Score AUC(0-6h) | -17% (p=0.0026) | [4] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example based on standard methods for CRTH2 binding assays.[1][11]
7.1.1. Materials
-
Cell membranes from HEK293 cells stably expressing human CRTH2.
-
[3H]-PGD2 (radioligand).
-
BI-671800.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
7.1.2. Procedure
-
Cell membranes are incubated with a fixed concentration of [3H]-PGD2 and varying concentrations of BI-671800 in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.
-
The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of BI-671800 that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is calculated.
Ovalbumin-Induced Airway Hyperreactivity in Mice (Representative Protocol)
This protocol is a representative example based on standard methods for inducing allergic airway inflammation.[2][8]
7.2.1. Animals
-
BALB/c mice (female, 6-8 weeks old).
7.2.2. Sensitization and Challenge
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On specific days following the last sensitization (e.g., days 24, 25, and 26), mice are challenged with an aerosolized solution of OVA for a defined period (e.g., 20-30 minutes).
7.2.3. Treatment
-
BI-671800 or vehicle is administered orally at specified doses for a defined period before and/or during the challenge phase.
7.2.4. Assessment of Airway Hyperresponsiveness (AHR)
-
24-48 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.
7.2.5. Bronchoalveolar Lavage (BAL)
-
Following AHR measurement, BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
7.2.6. Histology
-
Lungs are harvested, fixed, and sectioned for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).
Conclusion
BI-671800 is a potent and selective antagonist of the CRTH2 receptor with demonstrated efficacy in preclinical models of allergic inflammation and in clinical trials for asthma and seasonal allergic rhinitis. Its mechanism of action, centered on the inhibition of PGD2-mediated activation of Th2 cells and eosinophils, provides a targeted approach to mitigating the inflammatory cascade in type 2 inflammatory diseases. While clinical results in asthma have been modest, the data supports the role of the PGD2-CRTH2 axis in allergic inflammation. Further research may help to identify patient populations that are most likely to benefit from CRTH2 antagonism.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocytogen.com [biocytogen.com]
- 5. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. giffordbioscience.com [giffordbioscience.com]
